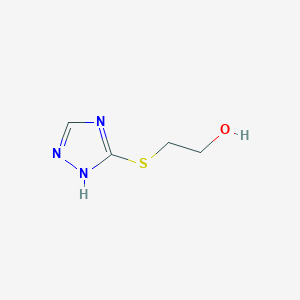![molecular formula C15H19NO4S2 B2670819 1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone CAS No. 1351588-76-5](/img/structure/B2670819.png)
1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Materials: The spirocyclic core and acetyl chloride.
Reaction Conditions: The reaction is typically performed in an anhydrous solvent such as dichloromethane, with a Lewis acid catalyst like aluminum chloride.
Procedure: The spirocyclic core is acetylated to introduce the ethanone group, yielding the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up. This includes:
Batch or Continuous Flow Processes: Depending on the desired scale, batch reactors or continuous flow systems can be used to enhance efficiency and yield.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
-
Formation of the Spirocyclic Core:
Starting Materials: 4-aminophenol and a suitable sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent oxidation.
Procedure: The 4-aminophenol reacts with the sulfonyl chloride to form the sulfonamide intermediate. This intermediate undergoes cyclization with a suitable diol (e.g., glycolic acid) in the presence of a dehydrating agent like thionyl chloride to form the spirocyclic core.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone can undergo various chemical reactions, including:
-
Oxidation: The sulfur atom in the spiro ring can be oxidized to form sulfoxides or sulfones.
Reagents: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Conditions: Reactions are typically carried out in polar solvents like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
-
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conditions: Reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
-
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Reagents: Halogenating agents (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Conditions: Reactions are conducted under controlled temperatures to prevent over-substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential scaffold for developing new drugs, particularly for its anticancer properties.
Biological Research: The compound is used in studying enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: It serves as a building block for synthesizing advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfonyl group and spirocyclic structure allow it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to apoptosis in cancer cells, making it a candidate for anticancer drug development.
Comparison with Similar Compounds
1-Thia-4-azaspiro[4.5]decane: Shares the spirocyclic core but lacks the sulfonyl and ethanone groups.
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione: Similar spiro structure but with different functional groups, showing varied biological activities.
Uniqueness: 1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone is unique due to its combination of a spirocyclic core with sulfonyl and ethanone groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-[4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S2/c1-12(17)13-2-4-14(5-3-13)22(18,19)16-8-6-15(7-9-16)20-10-11-21-15/h2-5H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTSEPYFNKXLEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2,4-Dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2670737.png)
![7-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2670738.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide;hydrochloride](/img/structure/B2670742.png)
![ethyl 4-({7-[(3,4-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate](/img/structure/B2670744.png)



![N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B2670749.png)



![3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine](/img/structure/B2670757.png)
